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Abstract

Neoeriocitrin, a flavanone glycoside predominantly found in citrus fruits, has garnered
significant scientific interest for its diverse pharmacological properties. This technical guide
provides a comprehensive overview of the chemical structure, physicochemical properties, and
key biological activities of neoeriocitrin. Detailed experimental protocols for its isolation,
characterization, and evaluation of its biological effects are presented. Furthermore, this guide
visualizes the signaling pathways modulated by neoeriocitrin, offering a valuable resource for
researchers and professionals in the fields of natural product chemistry, pharmacology, and
drug development.

Chemical Structure and Identification

Neoeriocitrin is a 7-O-glycoside of the flavanone eriodictyol, linked to the disaccharide
neohesperidose (a-L-rhamnopyranosyl-(1 - 2)-3-D-glucopyranose)[1]. The core structure is a
flavanone skeleton, characterized by a saturated C2-C3 bond in the C-ring.

Chemical Structure:
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Figure 1. 2D chemical structure of Neoeriocitrin.

Table 1: Chemical Identification of Neoeriocitrin
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Identifier Value Reference

(25)-7-{[(2S,3R,4S,5S,6R)-4,5-
dihydroxy-6-(hydroxymethyl)-3-
{[(2S,3R,4R,5R,6S)-3,4,5-
trihydroxy-6-methyloxan-2-

IUPAC Name [1]
ylJoxy}oxan-2-ylloxy}-2-(3,4-
dihydroxyphenyl)-5-hydroxy-
2,3-dihydro-4H-1-benzopyran-
4-one

Eriodictyol-7-O-
neohesperidoside,
(5)-3,4',5,7-

Other Names [2][3]
Tetrahydroxyflavanone-7-[2-O-
(a-L-rhamnopyranosyl)-3-D-

glucopyranoside]

CAS Number 13241-32-2 [1]
Chemical Formula C27H32015 [1]
Molecular Weight 596.53 g/mol [3]

INChl=1S/C27H32015/c1-9-
20(33)22(35)24(37)26(38-
9)42-25-23(36)21(34)18(8-
28)41-27(25)39-11-5-
14(31)19-15(32)7-16(40-

InChl [1]
17(19)6-11)10-2-3-
12(29)13(30)4-10/h2-
6,9,16,18,20-31,33-37H,7-
8H2,1H3/t9-,16-,18+,20-,21+,2
2+,23-,24+,25+,26-,27+/m0/s1

OBKKEZLIABHSGY-
InChlKey [1]
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Physicochemical Properties

The physicochemical properties of neoeriocitrin are crucial for its handling, formulation, and

bioavailability.

Table 2: Physicochemical Properties of Neoeriocitrin

Property Value Reference
Appearance White to beige powder [3]
Melting Point Not available
DMSO: 65 mg/mL (108.96
mM) DMF: 15 mg/mL (25.15
- mM) Ethanol: 1 mg/mL (1.68
Solubility [2][5][6]
mM) DMSO:PBS (pH 7.2)
(2:4): 0.2 mg/mL (0.34 mM)
Pyridine, Methanol: Soluble
UV Amax 285 nm [2]
pKa Not available
. Stable for > 4 years when
Stability [2]

stored at -20°C.

Spectroscopic Data

Detailed spectroscopic data is essential for the unambiguous identification and characterization

of neoeriocitrin.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While a complete, assigned high-resolution NMR dataset for neoeriocitrin is not readily

available in the public domain, interpretations of the aromatic proton resonances are based on
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published spectra of its aglycone, eriodictyol, and related flavonoids|[7].

Table 3: Predicted 1H and 13C NMR Chemical Shifts
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Atom Predicted 13C Shift (ppm) Predicted 1H Shift (ppm)
Aglycone

C-2 79.5 5.4 (dd)
C-3 43.2 2.8 (m), 3.1 (M)
C-14 197.1

C-5 164.2

C-6 96.8 6.1 (d)
C-7 167.5

c-8 95.9 6.1 (d)
C-9 163.2

C-10 102.5

C-I 131.2

c-2' 114.8 6.9 (d)
C-3 145.7

C-4' 146.2

C-5' 115.9 6.8 (d)
C-6' 118.9 6.8 (dd)
Glucose

c-1" 99.8 5.1 (d)
c-2" 77.5

c-3" 78.1

C-4" 71.2

C-5" 77.8

Cc-6" 62.3

© 2025 BenchChem. All rights reserved. 6/14 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

Rhamnose

c-1" 101.2 5.0 (s)
c-2™ 72.1

c-3" 72.3

c-4" 73.9

c-5™ 70.2

c-6" 18.1 1.2 (d)

Note: These are predicted values and may differ from experimental data. The proton shifts are
presented with their expected multiplicities (s: singlet, d: doublet, dd: doublet of doublets, m:

multiplet).

Mass Spectrometry (MS)

Mass spectrometry data confirms the molecular weight and provides structural information
through fragmentation patterns.

Table 4: Mass Spectrometry Data for Neoeriocitrin

L Precursor lon [M- Major Fragment
lonization Mode Reference
H]- (m/z) lons (m/z)
449.10 ([M-H-
rhamnose]-), 287.05
ESI-MS/MS 595.16 ([M-H- [4]
neohesperidose]-,

eriodictyol aglycone)

Experimental Protocols
Isolation and Purification of Neoeriocitrin from Citrus
Peel

© 2025 BenchChem. All rights reserved. 7/14 Tech Support


https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://plos.figshare.com/articles/figure/_Co_immunoprecipitation_experiments_to_examine_the_interactions_of_beclin_1_with_Bcl_2_and_Bcl_xL_/507020
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The following protocol is a general method for the extraction and preparative HPLC isolation of
flavonoids from citrus peels, which can be adapted for neoeriocitrin.

Protocol:

e Sample Preparation: Fresh citrus peels (e.g., from Citrus unshiu) are shade-dried at room
temperature for three days and then ground into a fine powder (20-50 mesh)[8].

o Extraction: The powdered peel is extracted with methanol at room temperature with stirring.
The supernatant is collected after centrifugation, and the process is repeated multiple times
to ensure exhaustive extraction[8]. The combined extracts are then concentrated under
reduced pressure.

« Purification by Preparative HPLC:
o Column: A reversed-phase C18 column is typically used.

o Mobile Phase: A gradient of methanol and 0.1% aqueous acetic acid is a common mobile
phase[9]. The gradient can be optimized to achieve the best separation.

o Detection: The eluent is monitored at 280 nm, a wavelength where flavanones exhibit
strong absorbance.

o Fraction Collection: Fractions corresponding to the neoeriocitrin peak are collected,
pooled, and the solvent is evaporated to yield the purified compound. Purity is then
assessed by analytical HPLC.

Antioxidant Activity Assessment: DPPH Radical
Scavenging Assay

This assay is widely used to evaluate the free radical scavenging capacity of compounds.
Protocol:

o Reagent Preparation: Prepare a stock solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in
methanol (e.g., 0.1 mM).
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o Sample Preparation: Dissolve neoeriocitrin in a suitable solvent (e.g., methanol or DMSO)
to prepare a stock solution, from which serial dilutions are made.

e Assay Procedure:

o

In a 96-well plate, add a specific volume of each neoeriocitrin dilution.

[¢]

Add the DPPH working solution to each well and mix thoroughly.

[¢]

Incubate the plate in the dark at room temperature for a defined period (e.g., 30 minutes).

[e]

Measure the absorbance at 517 nm using a microplate reader.

» Calculation: The percentage of DPPH radical scavenging activity is calculated using the
formula: % Scavenging = [(A_control - A_sample) / A_control] * 100 where A_control is the
absorbance of the DPPH solution without the sample, and A_sample is the absorbance of
the reaction mixture with the sample. The IC50 value (the concentration of the compound
that scavenges 50% of the DPPH radicals) can then be determined.

Osteogenic Differentiation Assay in MC3T3-E1 Cells

This protocol assesses the ability of neoeriocitrin to promote the differentiation of pre-
osteoblastic cells.

Protocol:

e Cell Culture: Culture MC3T3-E1 pre-osteoblast cells in a-MEM supplemented with 10% fetal
bovine serum and 1% penicillin-streptomycin.

 Induction of Osteogenic Differentiation:
o Seed the cells in multi-well plates.

o Once confluent, switch the culture medium to an osteogenic induction medium containing
ascorbic acid and [3-glycerophosphate.

o Treat the cells with different concentrations of neoeriocitrin (e.g., a study found an
optimal concentration of 2 pg/mL)[6][10].
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o Assessment of Osteogenic Markers:

o Alkaline Phosphatase (ALP) Activity: After a few days of treatment (e.g., 7 days), lyse the
cells and measure ALP activity using a colorimetric assay with p-nitrophenyl phosphate as
the substrate[11].

o Mineralization (Alizarin Red S Staining): After a longer period of culture (e.g., 21 days), fix
the cells and stain with Alizarin Red S solution to visualize calcium deposits[11].

o Gene Expression Analysis (RT-qPCR): At various time points, extract total RNA from the
cells and perform reverse transcription quantitative PCR (RT-gPCR) to measure the
expression levels of osteogenic marker genes such as Runx2, Collagen Type | (Collal),
and Osteocalcin (Bglap)[10][12].

Biological Activities and Signaling Pathways

Neoeriocitrin exhibits a range of biological activities, primarily attributed to its antioxidant, anti-
inflammatory, and osteogenic properties.

Antioxidant Activity

Neoeriocitrin is a potent antioxidant. Studies have shown its effectiveness in various
antioxidant assays:

Table 5: Quantitative Antioxidant Activity of Neoeriocitrin

Assay Activity Reference

DPPH Radical Scavenging 17.2% inhibition [2]

Superoxide Radical o
) 48.3% inhibition [2]
Scavenging

Anti-inflammatory Activity and the NF-kB Signaling
Pathway

Neoeriocitrin has demonstrated significant anti-inflammatory effects by modulating key
inflammatory pathways. A central mechanism is the inhibition of the Nuclear Factor-kappa B
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(NF-kB) signaling pathway. In unstimulated cells, NF-kB is sequestered in the cytoplasm by its
inhibitor, IKB. Upon stimulation by pro-inflammatory signals, the 1kB kinase (IKK) complex
phosphorylates IkB, leading to its ubiquitination and subsequent degradation by the
proteasome. This allows NF-kB to translocate to the nucleus and activate the transcription of
pro-inflammatory genes. Flavonoids like neoeriocitrin can interfere with this pathway at
multiple steps, including the inhibition of IKK activity and the subsequent prevention of IkBa
degradation[13][14][15].
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Figure 2. Inhibition of the canonical NF-kB signaling pathway by Neoeriocitrin.

© 2025 BenchChem. All rights reserved. 11/14 Tech Support


https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC7297293/
https://bio-protocol.org/exchange/minidetail?id=7530523&type=30
https://www.novusbio.com/support/protocols/western-blot-protocol-specific-for-nfkb-p65-antibody-nbp1-96139.html
https://www.benchchem.com/product/b1678166?utm_src=pdf-body-img
https://www.benchchem.com/product/b1678166?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678166?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory

Check Availability & Pricing

Osteogenic Activity and the Beclin-1/Autophagy
Pathway

Recent studies have elucidated a novel mechanism for the osteogenic activity of neoeriocitrin
involving the modulation of autophagy through its interaction with Beclin-1[16]. Autophagy is a
cellular process for the degradation and recycling of cellular components, and it plays a crucial
role in cellular differentiation and homeostasis. Beclin-1 is a key protein in the initiation of
autophagy. Neoeriocitrin has been shown to directly bind to Beclin-1, stabilizing it by inhibiting
its ubiquitination-mediated degradation. This leads to an increase in autophagy, which in turn
enhances the osteogenic differentiation of stem cells[16].

Neoeriocitrin

binds to
inhibits

is targeted for

———— Ubiquitination

o ————————

Osteogenic Differentiation

Click to download full resolution via product page

Proteasomal Degradation

Figure 3. Neoeriocitrin promotes osteogenic differentiation via the Beclin-1/autophagy
pathway.

Conclusion

Neoeriocitrin is a promising natural compound with a well-defined chemical structure and
significant biological activities. Its antioxidant, anti-inflammatory, and particularly its novel role in
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promoting osteogenic differentiation through the modulation of autophagy, make it a compelling
candidate for further research and development in the pharmaceutical and nutraceutical
industries. This technical guide provides a foundational resource for scientists and researchers
to explore the full potential of heoeriocitrin in various therapeutic applications. Further studies
are warranted to fully elucidate its mechanisms of action, establish its safety and efficacy in
preclinical and clinical models, and explore its potential for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]

e 14. Double immunofluorescence staining [bio-protocol.org]

e 15. Western blot Protocol specific for NFKB p65 antibody (NBP1-96139): Novus Biologicals
[novusbio.com]

e 16. mdpi.com [mdpi.com]

 To cite this document: BenchChem. [An In-depth Technical Guide to Neoeriocitrin: Chemical
Structure, Properties, and Biological Activities]. BenchChem, [2025]. [Online PDF]. Available
at: [https://lwww.benchchem.com/product/b1678166#neoeriocitrin-chemical-structure-and-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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